

# **Initial discovery and development of CNX-500**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CNX-500   |           |
| Cat. No.:            | B15579846 | Get Quote |

An in-depth analysis of the initial discovery and development of Devimistat (CPI-613), a first-inclass anti-mitochondrial drug, reveals a targeted approach to cancer therapy by disrupting tumor cell metabolism. This technical guide, intended for researchers, scientists, and drug development professionals, details the scientific journey of Devimistat, from its foundational concepts to clinical trial outcomes.

Note on Nomenclature: The query for "CNX-500" did not yield a specific drug. The most relevant search results pointed to the AVENGER 500 study, a Phase III clinical trial for the investigational drug Devimistat (CPI-613). This guide focuses on Devimistat.

# **Initial Discovery and Development**

Devimistat (CPI-613) is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals (formerly Rafael Pharmaceuticals).[1] It was discovered at Stony Brook University and developed as part of a proprietary Altered Metabolism Directed (AMD) drug platform.[2] Devimistat is a lipoic acid analog designed to selectively target the altered energy metabolism of cancer cells.[1][3]

The rationale behind its development lies in the observation that many cancer cells are heavily dependent on mitochondrial metabolism for survival and proliferation.[4] Devimistat was designed to exploit this dependency. The U.S. Food and Drug Administration (FDA) has granted Devimistat Orphan Drug Designation for several cancers, including pancreatic cancer, acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), peripheral T-cell lymphoma, and Burkitt's lymphoma.[1] It has also received Fast Track Designation for the treatment of metastatic pancreatic cancer.[5]



## **Mechanism of Action**

Devimistat's primary mechanism of action is the disruption of the mitochondrial tricarboxylic acid (TCA) cycle in tumor cells.[2] It achieves this by inhibiting two critical enzymes:

- Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDH.
   [6]
- α-Ketoglutarate Dehydrogenase (KGDH): The drug inactivates KGDH by hyper-activating a redox feedback loop.[6]

By blocking these two key entry points for glucose and glutamine-derived carbons into the TCA cycle, Devimistat severely compromises mitochondrial metabolic function.[4][6] This disruption leads to increased cellular stress and can induce both apoptotic and non-apoptotic cell death in cancer cells.[7] Furthermore, this metabolic stress increases the sensitivity of cancer cells to a range of chemotherapeutic agents.[8]

# **Signaling Pathways**

Devimistat's impact on cellular metabolism initiates a cascade of signaling events. It has been shown to trigger ROS-associated apoptosis.[9] The drug also activates the AMP-activated protein kinase (AMPK) signaling pathway.[9] Activated AMPK can then inactivate acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism, and can also induce autophagy through the AMPK-ULK1 pathway.[9][10]





Click to download full resolution via product page

Devimistat's mechanism of action and downstream signaling effects.



# **Quantitative Data**

**Preclinical Data** 

| Parameter                                            | Cell Line / Model                                     | Value                                  | Reference |
|------------------------------------------------------|-------------------------------------------------------|----------------------------------------|-----------|
| EC50                                                 | H460 human lung<br>cancer                             | 120 μΜ                                 | [7]       |
| Saos-2 human<br>sarcoma                              | 120 μΜ                                                | [7]                                    |           |
| In Vivo Efficacy                                     | Pancreatic tumor xenograft (BxPC-3)                   | Anticancer activity at 25 mg/kg        | [7]       |
| Non-small cell lung<br>carcinoma xenograft<br>(H460) | Significant tumor<br>growth inhibition at 10<br>mg/kg | [7]                                    |           |
| Toxicology                                           | Mice                                                  | Maximum tolerated<br>dose of 100 mg/kg | [7]       |

# **Clinical Trial Data**

Phase I Study (Devimistat + mFFX) in Metastatic Pancreatic Cancer[11]

| Parameter                              | Result      |
|----------------------------------------|-------------|
| Objective Response Rate                | 61%         |
| Complete Response Rate                 | 17%         |
| Median Overall Survival (OS)           | 19.9 months |
| Median Progression-Free Survival (PFS) | 9.9 months  |

AVENGER 500 Phase III Study in Metastatic Pancreatic Cancer[12]



| Parameter                                 | Devimistat + mFFX | FFX Alone    |
|-------------------------------------------|-------------------|--------------|
| Median Overall Survival (OS)              | 11.10 months      | 11.73 months |
| Median Progression-Free<br>Survival (PFS) | 7.8 months        | 8.0 months   |

#### Grade ≥3 Treatment-Emergent Adverse Events (AVENGER 500)[12]

| Adverse Event    | Devimistat + mFFX (%) | FFX Alone (%) |
|------------------|-----------------------|---------------|
| Neutropenia      | 29.0                  | 34.5          |
| Diarrhea         | 11.2                  | 19.6          |
| Hypokalemia      | 13.1                  | 14.9          |
| Anemia           | 13.9                  | 13.6          |
| Thrombocytopenia | 11.6                  | 13.6          |
| Fatigue          | 10.8                  | 11.5          |

# Experimental Protocols In Vitro Assays

Cell Viability Assays (MTT/alamarBlue)[9][10]

- Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of Devimistat or a vehicle control.
- After the desired incubation period (e.g., 72 hours), add MTT or alamarBlue reagent to each well according to the manufacturer's instructions.
- Incubate for the specified time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance or fluorescence using a plate reader to determine cell viability relative to the control.



#### Apoptosis Assessment (Annexin V-FITC/PI Staining)[9][10]

- Culture and treat pancreatic cancer cells with Devimistat as required.
- Harvest the cells and wash them with PBS.
- Resuspend the cells in a binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)[3]

- Treat cells with Devimistat. Valinomycin can be used as a positive control for mitochondrial membrane depolarization.
- Incubate the cells with JC-1 dye according to the manufacturer's protocol.
- In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
- Measure the red and green fluorescence intensity using a flow cytometer or fluorescence microscope to assess changes in mitochondrial membrane potential.

# In Vivo Xenograft Studies

Tumor Implantation and Growth Monitoring[7]

- Inject human cancer cells (e.g., BxPC-3 or H460) subcutaneously into the dorsal flank of immunodeficient mice (e.g., CD1 nu/nu).
- Allow tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.



- Administer Devimistat (e.g., intraperitoneally) or vehicle control according to the study schedule.
- Measure tumor dimensions with calipers regularly to calculate tumor volume.
- Monitor animal weight and general health as indicators of toxicity.



Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.

### **AVENGER 500 Clinical Trial Protocol**

The AVENGER 500 trial was a global, randomized, open-label Phase III study.[12][13]

- Participants: Treatment-naïve patients with metastatic pancreatic adenocarcinoma.
- Randomization: 528 patients were randomized 1:1 into two arms.
- Experimental Arm: Devimistat (500 mg/m² on days 1 and 3) in combination with modified FOLFIRINOX (mFFX).
- Control Arm: Standard-dose FOLFIRINOX (FFX).
- Treatment Cycle: Once every 2 weeks until disease progression or unacceptable toxicity.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

# Conclusion

Devimistat represents a novel approach to cancer therapy by targeting the metabolic vulnerabilities of tumor cells. While the Phase III AVENGER 500 trial did not demonstrate a



survival benefit in the overall population of patients with metastatic pancreatic cancer, the preclinical data and early-phase clinical results highlight the potential of targeting mitochondrial metabolism.[11][12][14] Further research may identify specific patient populations or combination strategies where Devimistat could offer a clinical advantage. The detailed methodologies and data presented provide a comprehensive overview for the scientific community to build upon this area of cancer research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Devimistat Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rafael Pharmaceuticals Receives FDA Fast Track Designation [globenewswire.com]
- 6. cornerstonepharma.com [cornerstonepharma.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Rafael Pharmaceuticals Achieves Target Enrollment of 500 Patients in Pivotal Phase 3
   Trial [drug-dev.com]
- 9. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cornerstonepharma.com [cornerstonepharma.com]
- 12. Devimistat (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. ascopubs.org [ascopubs.org]
- 14. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (Devimistat), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]
- To cite this document: BenchChem. [Initial discovery and development of CNX-500].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15579846#initial-discovery-and-development-of-cnx-500]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com